N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N6O4S and its molecular weight is 376.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Rajanarendar et al. (2010) focused on synthesizing a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These compounds were tested for their antimicrobial properties against various bacterial and fungal strains, showing significant antibacterial and antifungal activity. Additionally, some compounds exhibited larvicidal activity against Culex quinquefasciatus, highlighting potential applications in controlling mosquito populations Rajanarendar et al., 2010.
Anticancer Applications
Al-Sanea et al. (2020) explored the anticancer potential of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. Through the modification of aryloxy groups attached to the pyrimidine ring, one compound demonstrated notable cancer cell growth inhibition against multiple cancer cell lines, including HOP-92, NCI-H226, and T-47D. This study underscores the potential of such compounds in developing new anticancer agents Al-Sanea et al., 2020.
Biological Activities and Synthesis of Novel Compounds
Wanare (2022) reported on the synthesis of 3-methyl-5-acetyl-7-[(2-sulfanylidene-6-aryl-1,2-dihydropyrimidin-4-yl)amino]-1,2-benzisoxazoles, which were derived from N-(5-acetyl-3-methyl-1,2-benzoxazol-7-yl)-3-arylprop-2-enamides. These novel compounds showcase a variety of promising biological activities, hinting at their potential for further pharmaceutical applications Wanare, 2022.
Anti-Inflammatory and Analgesic Properties
Rajanarendar et al. (2012) synthesized novel series of isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Notably, some compounds exhibited significant anti-inflammatory and analgesic activities comparable to standard drugs, indicating their potential in developing new therapeutic agents for inflammation and pain management Rajanarendar et al., 2012.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-7-5-9(19-25-7)18-10(22)6-26-13-11-12(16-8(2)17-13)20(3)15(24)21(4)14(11)23/h5H,6H2,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZWCAQMGHPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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